molecular formula C3Cl2F4O B1586771 3-Chloro-2,2,3,3-tetrafluoropropanoyl chloride CAS No. 24503-62-6

3-Chloro-2,2,3,3-tetrafluoropropanoyl chloride

Cat. No. B1586771
CAS RN: 24503-62-6
M. Wt: 198.93 g/mol
InChI Key: UTCWESKNHLBRDD-UHFFFAOYSA-N
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Description

3-Chloro-2,2,3,3-tetrafluoropropanoyl chloride is a chemical compound with the molecular formula C3Cl2F4O . It is a colorless liquid .


Molecular Structure Analysis

The molecular structure of 3-Chloro-2,2,3,3-tetrafluoropropanoyl chloride contains a total of 9 bonds; 9 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, and 1 acyl halogenide (aliphatic) .

Scientific Research Applications

Organic Synthesis Applications

3-Chloro-2,2,3,3-tetrafluoropropanoyl chloride is utilized in organic synthesis, particularly in the palladium-catalyzed trifluoromethylation of aryl chlorides. This process is crucial for adding trifluoromethyl groups to a broad range of aryl substrates, significantly influencing the properties of organic molecules for applications in pharmaceuticals, agrochemicals, or as building blocks for organic materials (E. Cho et al., 2010).

Sensor Development

In sensor development, compounds related to 3-Chloro-2,2,3,3-tetrafluoropropanoyl chloride have been used to create chloride-selective optical sensors. These sensors combine urea functionality with pyrene excimer transduction, highlighting the molecule's utility in developing practical sensor devices (B. Schazmann et al., 2006).

Atmospheric Reaction Studies

Research has also explored the atmospheric reactions of compounds similar to 3-Chloro-2,2,3,3-tetrafluoropropanoyl chloride, such as 1,3-dichloropropene. These studies provide insights into the atmospheric lifetimes and reaction mechanisms of these chemicals, crucial for understanding their environmental impact (E. C. Tuazon et al., 1984).

Structural Analysis

The conformational structure of gaseous 3-chloropropanoyl chloride, a compound closely related to 3-Chloro-2,2,3,3-tetrafluoropropanoyl chloride, has been studied using electron diffraction and computational methods. These studies are vital for understanding the molecular geometry and potential applications in designing new molecules with specific properties (T. Johansen & K. Hagen, 2006).

Safety And Hazards

The safety information available indicates that 3-Chloro-2,2,3,3-tetrafluoropropanoyl chloride is corrosive and may cause harm if ingested or if it comes into contact with skin . The specific hazard statements are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if swallowed: Call a poison center/doctor if you feel unwell (P301+P312) .

properties

IUPAC Name

3-chloro-2,2,3,3-tetrafluoropropanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3Cl2F4O/c4-1(10)2(6,7)3(5,8)9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTCWESKNHLBRDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(C(F)(F)Cl)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3Cl2F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20382118
Record name 3-chloro-2,2,3,3-tetrafluoropropanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20382118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-2,2,3,3-tetrafluoropropanoyl chloride

CAS RN

24503-62-6
Record name 3-chloro-2,2,3,3-tetrafluoropropanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20382118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chlorotetrafluoropropionyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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